molecular formula C25H31NO4 B6561678 N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide CAS No. 1091017-83-2

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide

Cat. No.: B6561678
CAS No.: 1091017-83-2
M. Wt: 409.5 g/mol
InChI Key: GQWLTQRYNCKIEV-UHFFFAOYSA-N
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Description

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide (MOPOC) is a novel compound that has been studied for its potential application in a variety of scientific research fields. MOPOC is a derivative of phenyloxane, an aromatic compound that can be used as a building block for organic synthesis. It has a variety of uses in organic chemistry, including in the preparation of drug candidates, and has been studied for its ability to modulate the activity of enzymes and receptors.

Scientific Research Applications

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide has been studied for its potential application in a variety of scientific research fields. It has been studied as a potential inhibitor of histone deacetylases, which are enzymes that regulate gene expression. It has also been studied as a potential modulator of G-protein coupled receptors, which are proteins that are involved in a variety of cellular processes. Additionally, this compound has been studied for its potential application in the synthesis of drug candidates.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide is not fully understood. However, it is believed that this compound binds to the active site of histone deacetylases, which prevents them from acetylating histones, resulting in decreased gene expression. Additionally, this compound is believed to interact with G-protein coupled receptors, resulting in changes in the activity of these proteins.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate the activity of enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases, resulting in decreased gene expression. Additionally, this compound has been shown to modulate the activity of G-protein coupled receptors, resulting in changes in their activity.

Advantages and Limitations for Lab Experiments

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and can be stored for long periods of time. Additionally, it can be used in a variety of experiments, including those involving the study of enzymes and receptors. However, this compound has some limitations. It is a relatively new compound and its effects are not fully understood, so further research is needed to understand its full potential. Additionally, it is not suitable for use in human clinical trials due to its potential toxicity.

Future Directions

There are a number of potential future directions for N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide. It could be studied further to understand its effects on histone deacetylases and G-protein coupled receptors. Additionally, it could be used in the synthesis of drug candidates, as it has been shown to modulate the activity of enzymes and receptors. Additionally, this compound could be used to study the effects of small molecules on gene expression. Finally, it could be used as a tool to study the effects of environmental pollutants on gene expression.

Synthesis Methods

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-4-phenyloxane-4-carboxamide can be synthesized in a number of ways. One method is the condensation of 4-methoxyphenylacetic acid and 4-phenyloxane-4-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces this compound and water as the byproducts. Another method is the reaction of 4-methoxyphenylacetic acid and 4-phenyloxane-4-carboxylic acid in the presence of an acid, such as sulfuric acid or hydrochloric acid. This reaction produces this compound and an acid salt as the byproducts.

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c1-28-22-9-7-20(8-10-22)24(11-15-29-16-12-24)19-26-23(27)25(13-17-30-18-14-25)21-5-3-2-4-6-21/h2-10H,11-19H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWLTQRYNCKIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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